5-Chloro-1'-methylspiro(isobenzofuran-1(3H),2'-pyrrolidine)
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Overview
Description
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an isobenzofuranone moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves the reaction of isobenzofuranone derivatives with pyrrolidine under specific conditions. One common method includes the use of ninhydrin and 1-benzylidene-2-phenylhydrazine derivatives in an acetic acid medium at room temperature, followed by oxidative cleavage . Another approach involves the use of molecular oxygen as an oxidant in subcritical water, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
The use of environmentally benign procedures, such as those employing molecular oxygen in subcritical water, could be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water conditions.
Reduction: DIBAL-H, low temperatures (e.g., -30°C to -78°C).
Substitution: Nucleophiles, catalysts like palladium.
Major Products Formed
Oxidation: Formation of isobenzofuran-1,3-dione derivatives.
Reduction: Formation of reduced isobenzofuranone derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-methoxy-7-methylphthalide: An isobenzofuranone derivative with antioxidant activity.
3H-spiro[isobenzofuran-1,3’-pyrazole]: A spirocyclic compound with similar structural features.
3,6-Di-substituted isobenzofuran-1(3H)-ones:
Uniqueness
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is unique due to its specific spirocyclic structure, which combines the properties of both isobenzofuranone and pyrrolidine
Properties
CAS No. |
83962-58-7 |
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Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-chloro-1'-methylspiro[1H-2-benzofuran-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H14ClNO/c1-14-6-2-5-12(14)11-4-3-10(13)7-9(11)8-15-12/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
YAYDKMCQQQJANI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=C(CO2)C=C(C=C3)Cl |
Origin of Product |
United States |
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